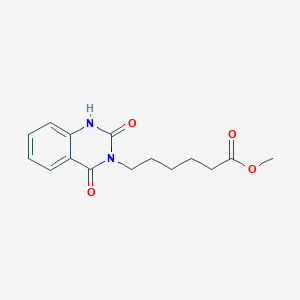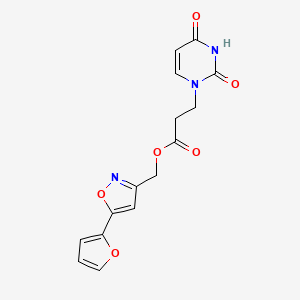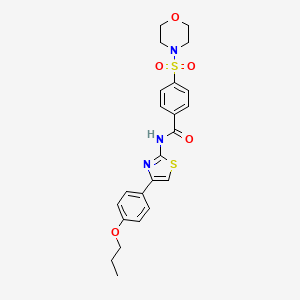![molecular formula C29H30N4O4S B2401742 N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689771-26-4](/img/structure/B2401742.png)
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a quinazolinone core (a type of nitrogen-containing heterocycle), a morpholine ring (a common motif in pharmaceuticals), a benzyl group, and a sulfanylacetamide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have multiple ring structures (from the quinazolinone and morpholine components), as well as various functional groups attached. These could include a methoxy group, a benzyl group, and a sulfanylacetamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by its various functional groups. For example, the quinazolinone core might participate in reactions with nucleophiles or electrophiles, the morpholine ring might undergo reactions at the nitrogen atom, and the sulfanylacetamide group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the nature and arrangement of its functional groups, and the presence of any chiral centers .科学的研究の応用
Synthesis and Pharmacological Activities
- Quinazoline derivatives, similar to the compound , have been explored for their diverse pharmacological activities. For instance, certain quinazoline compounds have shown significant diuretic, antihypertensive, and anti-diabetic potential in animal studies (Rahman et al., 2014).
Antimicrobial and Antibacterial Applications
- Some quinazoline derivatives demonstrate promising antimicrobial and antibacterial activities. For example, N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant antibacterial properties (Shaikh, 2013).
Gastroprokinetic Activity
- Quinazoline compounds, like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have been studied for their gastroprokinetic activity, influencing gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995).
Antitumor and Anticancer Potential
- Some quinazoline derivatives have been identified for their antitumor properties. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been found to inhibit tubulin polymerization, showing promise as an anticancer agent (Minegishi et al., 2015).
Antituberculosis Activity
- The synthesis of quinazoline derivatives has been linked to potential anti-tuberculosis activities. These compounds may offer new avenues in tuberculosis treatment (Bai et al., 2011).
Anti-inflammatory and Analgesic Effects
- Research has shown that certain quinazoline derivatives possess anti-inflammatory and analgesic activities, offering potential therapeutic benefits (Rajveer et al., 2010).
将来の方向性
Future research on this compound could involve further elucidation of its physical and chemical properties, investigation of its synthetic routes, and exploration of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications, for example in pharmaceutical or materials science .
特性
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)


![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)